molecular formula C10H12O4S B1377089 5-Methanesulfonyl-2,3-dimethylbenzoic acid CAS No. 1423028-08-3

5-Methanesulfonyl-2,3-dimethylbenzoic acid

Cat. No. B1377089
CAS RN: 1423028-08-3
M. Wt: 228.27 g/mol
InChI Key: AKRNQKORJSYLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methanesulfonyl-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-2,3-dimethylbenzoic acid consists of a benzoic acid core with two methyl groups at the 2 and 3 positions and a methanesulfonyl group at the 5 position .


Physical And Chemical Properties Analysis

5-Methanesulfonyl-2,3-dimethylbenzoic acid has a molecular weight of 228.27 g/mol. More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Pharmaceutical Research

5-Methanesulfonyl-2,3-dimethylbenzoic acid: is utilized in pharmaceutical research as a reference standard for drug testing . Its purity and stability make it an excellent candidate for developing new therapeutic agents, particularly in the synthesis of complex molecules where precise functional group positioning is crucial.

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials . Its unique chemical structure can be incorporated into polymers or coatings to impart specific properties such as increased durability or chemical resistance.

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis . It can be used to create a variety of derivatives through sulfonylation reactions, which are pivotal in producing dyes, flavorings, and advanced synthetic materials.

Biochemistry Applications

5-Methanesulfonyl-2,3-dimethylbenzoic acid: plays a role in biochemistry research, particularly in the study of enzyme-catalyzed reactions . It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action for various enzymes.

Environmental Applications

Environmental research utilizes this compound to understand its degradation and environmental impact . Studies may focus on its behavior in wastewater treatment plants, its potential bioaccumulation, and its effects on soil and groundwater.

Industrial Uses

Industrially, 5-Methanesulfonyl-2,3-dimethylbenzoic acid is involved in the synthesis of substances used in various manufacturing processes . It may also be used in the development of safety protocols due to its well-documented handling and storage procedures.

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

2,3-dimethyl-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-6-4-8(15(3,13)14)5-9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRNQKORJSYLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyl-2,3-dimethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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